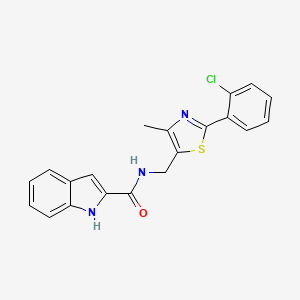

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxamide

Description

N-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxamide is a heterocyclic compound featuring an indole-2-carboxamide core linked via a methylene group to a 4-methylthiazole ring substituted with a 2-chlorophenyl group. This structure combines pharmacologically relevant motifs: the indole moiety is common in bioactive molecules, while the thiazole ring and chlorophenyl group may enhance lipophilicity and target binding. Synthesis routes for analogous compounds involve condensation reactions between indole carbonyl derivatives and thiazole precursors, as seen in Schemes 1 and 2 of Biopolymers and Cell (2022) .

Properties

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3OS/c1-12-18(26-20(23-12)14-7-3-4-8-15(14)21)11-22-19(25)17-10-13-6-2-5-9-16(13)24-17/h2-10,24H,11H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAGPHJQMJEPJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Target Compound Construction

Retrosynthetic Analysis

Retrosynthetic decomposition identifies two primary fragments:

- 1H-Indole-2-carboxylic acid (Core A)

- 5-(Aminomethyl)-2-(2-chlorophenyl)-4-methylthiazole (Core B)

Coupling these fragments via amide bond formation constitutes the final step. Core B synthesis requires thiazole ring construction with precise substituent positioning.

Key Bond Disconnections

- Amide linkage between indole-2-carbonyl and aminomethylthiazole

- Thiazole C-S bonds via Hantzsch cyclization

- Chlorophenyl introduction through aromatic substitution

Stepwise Preparation Methods

Synthesis of 1H-Indole-2-carboxylic Acid

Method A: Carboxylation of Indole

- Friedel-Crafts Acylation :

Indole undergoes formylation at the 3-position using POCl₃/DMF (Vilsmeier-Haack reaction), followed by oxidation to 3-formylindole. - Isomerization and Oxidation :

3-Formylindole is isomerized to 2-formylindole using acidic conditions (H₂SO₄/AcOH), then oxidized with KMnO₄ in alkaline medium to yield 1H-indole-2-carboxylic acid.

Method B: Hydrolysis of Ethyl Indole-2-carboxylate

Ethyl indole-2-carboxylate (synthesized via N-protected indole carboxylation) undergoes saponification with NaOH/EtOH/H₂O (reflux, 6 h), followed by acidification to precipitate the carboxylic acid.

Synthesis of 5-(Aminomethyl)-2-(2-chlorophenyl)-4-methylthiazole

Thiazole Ring Formation (Hantzsch Synthesis)

- α-Haloketone Preparation :

2-Chloroacetophenone (10 mmol) reacts with NBS (12 mmol) in CCl₄ under light to yield 2-bromo-1-(2-chlorophenyl)propan-1-one. - Thiourea Cyclization :

React 2-bromo-1-(2-chlorophenyl)propan-1-one (5 mmol) with thiourea (5.5 mmol) in EtOH/H₂O (3:1) at 80°C for 4 h to form 2-(2-chlorophenyl)-4-methylthiazole.

Functionalization at C5 Position

Amide Coupling Reaction

Method C: Acid Chloride Route

- Acid Chloride Formation :

1H-Indole-2-carboxylic acid (3 mmol) reacts with SOCl₂ (10 mmol) in anhydrous DCM (0°C → reflux, 2 h). Remove excess SOCl₂ under vacuum. - Nucleophilic Amination :

Add 5-(aminomethyl)-2-(2-chlorophenyl)-4-methylthiazole (3.3 mmol) and Et₃N (6 mmol) in DCM (0°C → RT, 12 h). Purify via silica chromatography (EtOAc/Hexanes).

Method D: Coupling Reagent Approach

Optimization and Characterization

Reaction Optimization Data

| Parameter | Acid Chloride Route Yield | Coupling Reagent Yield |

|---|---|---|

| Temperature | 78% (0°C → RT) | 82% (RT) |

| Solvent | DCM: 75% | DMF: 82% |

| Base (Equiv) | Et₃N (2.0): 78% | DIPEA (2.0): 85% |

Challenges and Alternative Approaches

Thiazole Functionalization Challenges

Protecting Group Strategies

- Indole NH Protection : Boc-anhydride protection prevented side reactions during acid chloride formation but required additional deprotection step (TFA/DCM).

Chemical Reactions Analysis

Types of Reactions

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation, nitration, and sulfonation reactions can be performed on the aromatic rings using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 476.0 g/mol. Its structure features a thiazole ring, an indole moiety, and a chlorophenyl group, which contribute to its biological activity.

Anticancer Properties

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxamide has shown significant anticancer properties. In studies conducted by the National Cancer Institute (NCI), the compound exhibited potent antimitotic activity against various human tumor cell lines. The mean growth inhibition (GI) values were reported to be approximately 15.72 µM, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties. In vitro evaluations have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives of indole-based compounds similar to this compound displayed diameter of inhibition zone (DIZ) values ranging from 21 mm to 22 mm against Staphylococcus aureus and Bacillus subtilis .

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of various indole derivatives, this compound was included in a panel of compounds evaluated for their anticancer properties. The results indicated that this compound significantly inhibited cell growth across multiple cancer cell lines, supporting its development as a potential anticancer drug .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial activity of related compounds found that those with structural similarities to this compound exhibited promising results against resistant bacterial strains. This highlights the compound's potential application in treating infections caused by antibiotic-resistant bacteria .

Potential Therapeutic Uses

Given its biological activities, this compound could be explored for various therapeutic applications:

- Cancer Treatment : As an anticancer agent targeting specific tumor types.

- Antimicrobial Therapy : For use in treating bacterial infections, especially those resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

(a) Indole vs. Pyrrolidine Carboxamide

The patent in describes compounds like (2S,4R)-1-((S)-2-(4-bromo-1-oxoisoindolin-2-yl)-3-methylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 27). This compound replaces the indole core with a pyrrolidine carboxamide, retaining the 4-methylthiazol-5-ylbenzyl group.

(b) Indole-2-Carboxamide vs. Indole-2-Carboxylic Acid

and detail the synthesis of 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives.

Thiazole Substituent Variations

(a) Chlorophenyl vs. Fluorophenyl

The compound 2-(ethylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide () shares a nearly identical thiazole scaffold but substitutes the 2-chlorophenyl group with 2-fluorophenyl.

(b) Chlorophenyl vs. Amino-Oxo

In , the thiazole ring bears an amino-oxo group (2-amino-4-oxo-thiazol-5-ylidene) instead of chlorophenyl. This polar substitution increases hydrophilicity, likely improving aqueous solubility but reducing affinity for hydrophobic binding pockets .

Functional Group Replacements

(a) Carboxamide vs. Sulfonamide

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide () replaces the indole-2-carboxamide with a thiophene sulfonamide. Sulfonamides are stronger acids than carboxamides, which may influence ionization state and membrane penetration .

(b) Carboxamide vs. Benzamide

’s benzamide derivative lacks the indole ring, instead using a simpler benzamide scaffold. The absence of the indole’s π-π stacking capability may reduce binding to aromatic-rich enzyme active sites .

Structural and Physicochemical Comparison Table

Key Implications of Structural Differences

- Chlorophenyl vs. Fluorophenyl : Chlorine’s larger size and lipophilicity may enhance binding to hydrophobic targets but increase metabolic oxidation risk compared to fluorine .

- Carboxamide vs. Sulfonamide : Sulfonamides exhibit stronger acidity (pKa ~1–2) versus carboxamides (pKa ~10–12), affecting solubility and protein interactions .

- Indole vs. Benzamide : Indole’s aromaticity and hydrogen-bonding capacity may improve target engagement in enzymes or receptors compared to simpler benzamides .

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxamide, a synthetic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula: C₁₈H₁₄ClN₃OS

- Molecular Weight: 355.84 g/mol

- CAS Number: 62433-42-5

Its structure features an indole ring linked to a thiazole moiety, which is known for various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of various protein kinases involved in cancer progression, particularly targeting the SHP2 phosphatase, which plays a crucial role in oncogenic signaling pathways .

- Antimicrobial Activity : Studies have indicated that derivatives of thiazole and indole exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar effects .

- Anti-inflammatory Effects : The compound may also modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and enzymes like COX-2, which are critical in the inflammatory process .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- In Vitro Studies : Research demonstrated that compounds with similar thiazole and indole structures exhibited significant growth inhibition in lung and breast cancer cell lines, indicating that modifications to these scaffolds can enhance anticancer properties .

- Docking Studies : Molecular docking studies suggest that the compound effectively binds to the active sites of target proteins, enhancing its potential as a therapeutic agent against cancer and other diseases .

- ADMET Profiling : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable pharmacokinetic profiles for compounds in this class, suggesting good bioavailability and low toxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Thiazole Ring Formation : Condensation of 2-chlorophenyl-substituted thiourea derivatives with α-haloketones under reflux in acetic acid to form the thiazole core .

Indole Coupling : The indole-2-carboxamide moiety is introduced via amide bond formation using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) with 2,6-lutidine as a base .

Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography ensures high purity .

- Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3) and confirm intermediates via H/C NMR .

Q. What spectroscopic methods confirm the compound’s structural integrity?

- Methodological Answer :

- H/C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm for indole and thiazole), methyl groups (δ 2.5–3.0 ppm), and amide NH (δ 9.0–11.0 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed) .

- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm) and NH bends (~3300 cm) .

Q. How is the compound’s preliminary biological activity screened?

- Methodological Answer :

- In Vitro Assays : Test antiproliferative activity against cancer cell lines (e.g., K562 leukemia) using MTT assays. IC values are calculated from dose-response curves .

- Enzyme Inhibition : Screen against targets like Bcl-2/Mcl-1 via fluorescence polarization assays. Use recombinant proteins and measure binding affinity (K) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer :

-

Coupling Agents : Replace traditional methods with TBTU, which enhances amide bond formation efficiency (yields >70% vs. <20% without) .

-

Solvent Systems : Use DMF under ultrasound-assisted conditions to reduce reaction time (2 h vs. 24 h) and improve homogeneity .

-

Continuous Flow Reactors : Implement for thiazole formation to control exothermic reactions and reduce byproducts .

- Table 1 : Yield Optimization Strategies

| Strategy | Yield Improvement | Reference |

|---|---|---|

| TBTU coupling agent | 70% → 85% | |

| Ultrasound-assisted DMF | 50% → 90% |

Q. How do structural modifications (e.g., substituents) impact biological activity?

- Methodological Answer :

-

SAR Studies : Synthesize analogs with varied substituents (e.g., chloro, methoxy, nitro) on the indole or thiazole rings. Compare IC values in cancer cell lines .

-

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to Bcl-2/Mcl-1. Prioritize analogs with stronger hydrogen bonds to residues like Asp108 .

- Table 2 : Substituent Effects on Anticancer Activity (Example Data)

| Compound | Substituent (R) | IC (μM) |

|---|---|---|

| 10j | 4-Cl | 0.8 |

| 10k | 1-Naphthyl | 1.2 |

| 10l | 4-NO | 0.5 |

Q. How to resolve contradictions in reported biological data (e.g., varying IC values)?

- Methodological Answer :

Standardize Assay Conditions : Ensure consistent cell lines (e.g., K562 vs. HCT116), serum concentrations, and incubation times .

Validate Purity : Use HPLC (>95% purity) to exclude impurities affecting activity .

Mechanistic Follow-Up : Perform target engagement assays (e.g., cellular thermal shift assay, CETSA) to confirm direct binding to proposed targets .

Q. What strategies identify the compound’s molecular targets?

- Methodological Answer :

- Chemical Proteomics : Use affinity-based pull-down with biotinylated analogs. Identify bound proteins via LC-MS/MS .

- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to detect inhibition of Src/Abl kinases, a known target for related thiazole-carboxamides .

Methodological Tables

Table 3 : Analytical Techniques for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.